WZ3146

Catalog No.
S547979
CAS No.
1214265-56-1
M.F
C24H25ClN6O2
M. Wt
464.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ3146

CAS Number

1214265-56-1

Product Name

WZ3146

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

APHGZZPEOCCYNO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

WZ3146; WZ-3146; WZ 3146.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl

Description

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide is 464.17275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WZ3146 is a novel compound designed as a selective inhibitor of mutant epidermal growth factor receptors (EGFRs), particularly targeting mutations associated with resistance to existing therapies. It exhibits a high degree of selectivity for specific mutant forms of EGFR, including the L858R and T790M mutations, which are common in non-small cell lung cancer. The compound operates through irreversible binding to the active form of the EGFR, thus inhibiting its kinase activity and subsequent signaling pathways critical for tumor proliferation and survival .

  • Kinase Inhibition

    The molecule contains a pyrimidine ring, a structural feature found in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research could explore if WZ-3146 possesses inhibitory activity against specific kinases .

  • Antiproliferative Properties

    The acrylamide moiety present in WZ-3146 has been linked to antiproliferative activity in some studies. This suggests potential for investigating its effects on cell growth and division, particularly in cancer cells .

  • Ligand Design

    The structure of WZ-3146 could be a starting point for the design of new ligands targeting specific proteins or receptors. These ligands could be useful as research tools to study biological processes or as potential drug candidates .

WZ3146 functions primarily through covalent modification of the cysteine residue in the ATP-binding site of the mutant EGFR. The compound's structure includes an acrylamide moiety that reacts with the thiol group of cysteine, forming a stable covalent bond. This mechanism effectively inhibits the kinase activity of EGFR, preventing downstream signaling that leads to cell proliferation and survival. The potency of WZ3146 against various EGFR mutants has been quantified with IC50 values ranging from 2 nM to over 2,700 nM depending on the specific mutation .

WZ3146 has demonstrated significant biological activity in various studies:

  • Inhibition of Cell Proliferation: It has been shown to reduce cell viability in multiple cancer cell lines harboring EGFR mutations, including H3255 and PC-9 cells. At concentrations as low as 500 nM, WZ3146 can decrease cell viability significantly below 50% .
  • Induction of Apoptosis: The compound enhances apoptotic processes in mutant EGFR-expressing cells by modulating several key signaling pathways. This includes reductions in phosphorylated forms of AKT and ERK, which are critical for cell survival .
  • Anti-Allergic Properties: Recent studies indicate that WZ3146 may also inhibit allergic reactions by suppressing histamine release and cytokine secretion, showcasing its potential beyond oncology applications .

The synthesis of WZ3146 involves a multi-step chemical process that typically includes:

  • Formation of the Core Structure: Initial synthesis steps focus on creating the anilinopyrimidine core, which is essential for its activity against EGFR.
  • Introduction of Functional Groups: Various substituents are added to enhance selectivity and potency against specific EGFR mutants.
  • Purification and Characterization: The final product undergoes purification processes such as chromatography and is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography-mass spectrometry (LCMS) to confirm its identity and purity .

WZ3146 is primarily explored for its applications in cancer therapy, particularly for treating non-small cell lung cancers with resistant EGFR mutations. Its ability to selectively inhibit these mutations positions it as a promising candidate for overcoming resistance seen with first-generation EGFR inhibitors like gefitinib and erlotinib. Additionally, its potential anti-allergic properties open avenues for research into treatments for allergic conditions .

Interaction studies have revealed that WZ3146 selectively targets mutant forms of EGFR while showing limited activity against wild-type receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies using kinome screening have demonstrated that WZ3146 exhibits potent inhibition against several kinases with similar cysteine residues but maintains greater selectivity for mutant EGFRs compared to other compounds in its class .

Several compounds are structurally or functionally similar to WZ3146, particularly within the category of EGFR inhibitors:

Compound NameSelectivityIC50 (nM)Key Features
WZ4002Mutant-selective2 - 66Effective against T790M mutation; similar mechanism via covalent binding .
GefitinibWild-type & Mutant~10First-generation inhibitor; less effective against T790M mutation .
ErlotinibWild-type & Mutant~10Similar profile to gefitinib; limited efficacy against resistant mutations .
OsimertinibMutant-selective~1 - 20Third-generation inhibitor specifically designed for T790M mutation; reversible binding mechanism .

WZ3146's unique feature lies in its irreversible binding mechanism coupled with high selectivity for specific mutant forms of EGFR, making it a valuable addition to targeted cancer therapies aimed at overcoming resistance.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

464.1727518 g/mol

Monoisotopic Mass

464.1727518 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-[[5-chloro-2-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide

Dates

Modify: 2023-08-15
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

Explore Compound Types